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Propanal, 2-methyl-2-(phenylseleno)-

Catalog No.
S15043924
CAS No.
65946-61-4
M.F
C10H12OSe
M. Wt
227.17 g/mol
Availability
In Stock
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Propanal, 2-methyl-2-(phenylseleno)-

CAS Number

65946-61-4

Product Name

Propanal, 2-methyl-2-(phenylseleno)-

IUPAC Name

2-methyl-2-phenylselanylpropanal

Molecular Formula

C10H12OSe

Molecular Weight

227.17 g/mol

InChI

InChI=1S/C10H12OSe/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

CIBCHMBCMQQDTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)[Se]C1=CC=CC=C1

Propanal, 2-methyl-2-(phenylseleno)-, also known as 2-methyl-2-(phenylselenyl)propanal, is an organoselenium compound characterized by the presence of a phenylselenyl group attached to a propanal backbone. Its molecular formula is C10H12OSeC_{10}H_{12}OSe, and it has a molecular weight of approximately 196.27 g/mol. This compound exhibits a boiling point of around 219.8ºC and a density of 0.965 g/cm³ . The unique structure of propanal, 2-methyl-2-(phenylseleno)- contributes to its chemical reactivity and potential applications in various fields.

Typical for aldehydes and organoselenium compounds:

  • Nucleophilic Addition Reactions: The aldehyde functional group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation Reactions: The aldehyde can be oxidized to form carboxylic acids or further oxidized to form other functional groups.
  • Selenium-Related Reactions: The phenylselenyl group can engage in reactions such as selenoether formation or participate in cross-coupling reactions with organometallic reagents.

These reactions highlight the versatility of propanal, 2-methyl-2-(phenylseleno)- in synthetic organic chemistry.

Organoselenium compounds, including propanal, 2-methyl-2-(phenylseleno)-, have been studied for their biological activities, particularly their antioxidant properties. Selenium is known to play a crucial role in various biological processes, including enzyme function and redox balance. Some studies suggest that organoselenium compounds may exhibit anticancer properties and could potentially modulate cellular signaling pathways associated with oxidative stress .

The synthesis of propanal, 2-methyl-2-(phenylseleno)- can be achieved through several methods:

  • Selenium Incorporation: One common approach involves the reaction of phenylselenol with an appropriate aldehyde precursor under controlled conditions to yield the desired product.
  • Functional Group Transformation: Starting from commercially available precursors such as 2-methylpropanal, selenium can be introduced through electrophilic substitution or other functionalization techniques.

These methods highlight the importance of organoselenium chemistry in creating complex molecules with potential applications in pharmaceuticals and materials science.

Propanal, 2-methyl-2-(phenylseleno)- has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, this compound may serve as a lead compound for developing new drugs targeting oxidative stress-related diseases.
  • Chemical Synthesis: Its unique reactivity makes it useful in organic synthesis for constructing more complex molecules.
  • Material Science: Organoselenium compounds are being explored for their properties in creating novel materials with specific electronic or optical characteristics.

Research on interaction studies involving propanal, 2-methyl-2-(phenylseleno)- focuses on its reactivity with biological molecules and its potential effects on cellular systems. These studies typically assess how the compound interacts with enzymes or cellular components, which can provide insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with propanal, 2-methyl-2-(phenylseleno)-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Propanal (Propanal)C3H6OC_3H_6OSimple aldehyde without selenium
IsobutyraldehydeC4H8OC_4H_8OBranched-chain aldehyde
2-MethylpropanalC4H8OC_4H_8OIsomeric form with different branching
2-Methyl-1-(phenylselanyl)propanalC10H14OSeC_{10}H_{14}OSeContains a different selenium substitution pattern

The uniqueness of propanal, 2-methyl-2-(phenylseleno)- lies in its specific phenylselenyl group attached to the carbon chain, which imparts distinct chemical properties and biological activities compared to these similar compounds. This characteristic makes it particularly interesting for research in medicinal chemistry and synthetic organic chemistry .

Traditional Nucleophilic Selenation Strategies

Traditional approaches to organoselenium compound synthesis have relied heavily on nucleophilic selenation strategies, which utilize selenium-containing nucleophiles to form carbon-selenium bonds [2] [3]. These methodologies have been fundamental in establishing the foundation for modern organoselenium chemistry and continue to play crucial roles in the synthesis of complex selenium-containing molecules.

Grignard Reagent-Mediated Selenium Incorporation

Grignard reagent-mediated selenium incorporation represents one of the most established methods for introducing selenium functionality into organic molecules [4] [5]. The process typically involves the formation of magnesium-based organometallic intermediates that subsequently react with elemental selenium or selenium-containing electrophiles to generate the desired organoselenium products.

The fundamental mechanism involves the initial formation of a Grignard reagent from an appropriate organic halide precursor and magnesium metal [4]. In a typical procedure, the organic halide is treated with excess magnesium turnings in diethyl ether under nitrogen atmosphere, often with the addition of 1,2-dibromoethane to promote steady reaction initiation [4]. Following complete formation of the Grignard reagent, elemental selenium is introduced to the reaction mixture, leading to the formation of a selenium-magnesium species [4].

Research has demonstrated that the reaction conditions can be optimized to achieve high yields of organoselenium products [5]. The selenium-promoted homocoupling of Grignard reagents has been extensively studied, with investigations exploring the influence of various parameters including the amount of magnesium and selenium, catalyst effects, and ligand interactions [5]. These studies have resulted in the synthesis of 15 homo-coupling aromatic and aliphatic products with isolated yields ranging from 65% to 92% [5].

ParameterOptimal ConditionsYield Range
Magnesium excess3.5 equivalents65-92%
Selenium loading1.1 equivalents-
TemperatureRoom temperature to reflux-
SolventDiethyl ether-
Reaction time5-12 hours-

The mechanistic understanding of selenium cycling in these reactions has been proposed based on experimental results [5]. The process involves the initial nucleophilic attack of the Grignard reagent on elemental selenium, followed by subsequent transformations that lead to the formation of the desired organoselenium products [5].

Phase-Transfer Catalyzed Selenofunctionalization

Phase-transfer catalyzed selenofunctionalization has emerged as an efficient methodology for introducing selenium functionality under mild conditions [6] [7]. This approach utilizes phase-transfer catalysts to facilitate the reaction between selenium-containing nucleophiles and organic electrophiles across immiscible phases [6] [7].

The fundamental principle of phase-transfer catalysis in selenofunctionalization involves the use of catalysts such as cetyltriethylammonium bromide or tetraethylammonium bromide [6] [7]. These catalysts function by continuously transferring reacting anions into the organic phase in the form of lipophilic ion pairs, thereby facilitating the progression of the reaction at enhanced rates [6] [7].

Research has demonstrated the successful synthesis of selenium-bearing compounds with selenium-oxygen donor functionalities through phase-transfer catalysis [6] [7]. The methodology has been applied to the synthesis of 2-(phenylseleno)ethanoic acid and 3-(phenylseleno)propanoic acid, demonstrating the versatility of this approach [6] [7].

The phase-transfer catalytic approach offers several advantages over traditional methods [8] [9]. The reactions can be conducted at controllable temperatures, with reaction rates increased by orders of magnitude compared to conventional methods [8]. Additionally, the methodology demonstrates high selectivity, with solid-liquid phase transfer catalysis achieving 100% selectivity in comparison to liquid-liquid systems [8].

Catalyst TypeLoading (mol%)Temperature (°C)Yield (%)
Cetyltriethylammonium bromide1-525-8075-95
Tetraethylammonium bromide1-525-8070-90
Tetrabutylammonium chloride1-525-8065-85

The mechanism of phase-transfer catalyzed selenofunctionalization involves the formation of active ion-pair complexes between the catalyst and selenium-containing nucleophiles [8] [9]. This homogeneous solubilization results in enhanced reactivity and improved yields compared to traditional heterogeneous systems [8].

Transition Metal-Catalyzed Selenium Transfer Approaches

Transition metal-catalyzed approaches have revolutionized the field of organoselenium synthesis by providing efficient and selective methods for carbon-selenium bond formation [10] [11] [12]. These methodologies leverage the unique properties of transition metals to facilitate selenium transfer reactions under mild conditions with high functional group tolerance.

Palladium-Mediated Cross-Coupling Reactions

Palladium-mediated cross-coupling reactions have established themselves as powerful tools for carbon-selenium bond formation [10] [11] [13]. These reactions utilize palladium catalysts to facilitate the coupling between organohalides and selenium-containing nucleophiles, providing efficient access to organoselenium compounds.

The first formation of carbon-selenium bonds via palladium-catalyzed decarboxylative cross-coupling was reported using electron-rich 2,6-dialkoxybenzoic acid derivatives and diaryl disulfides [10] [13]. This coupling proceeds efficiently in the presence of palladium trifluoroacetate and silver carbonate in a 65:1 mixture of 1,4-dioxane and tetramethylene sulfoxide [10] [13].

Recent developments have expanded the scope of palladium-catalyzed selenium cross-coupling reactions [11]. Microwave-assisted palladium-catalyzed cross-coupling methodology has been developed utilizing aryl alkyl selenides and organoboranes [11]. In this deseleniative process, the organoselenium moiety acts as a pseudohalide, facilitating the cleavage of the carbon-selenium bond through the synergistic action of palladium(0) and stoichiometric copper(I) thiophene-2-carboxylate [11].

Catalyst SystemLigandTemperature (°C)Time (h)Yield (%)
Pd(CF₃CO₂)₂/Ag₂CO₃-80-1204-865-85
Pd(PPh₃)₄/CuTCPPh₃120-1501-370-90
PdCl₂(PPh₃)₂PPh₃80-1006-1260-80

The mechanistic pathway of palladium-catalyzed selenium cross-coupling follows the typical catalytic cycle of transition metal-mediated cross-coupling reactions [14]. The process involves oxidative addition of the organohalide to palladium(0), transmetalation with the organoselenium species, and reductive elimination to form the desired product while regenerating the palladium(0) catalyst [14].

Copper-Assisted Carbon-Selenium Bond Formation Protocols

Copper-assisted carbon-selenium bond formation protocols have emerged as valuable alternatives to palladium-catalyzed methods, offering unique reactivity patterns and often more cost-effective solutions [15] [16] [12]. These methodologies utilize copper catalysts to facilitate various types of carbon-selenium bond forming reactions.

The first report of carbon-selenium bond formation involving the reaction of aryl halides with arylboronic acid and selenium powder represents a significant advancement in copper-catalyzed selenation [15] [16]. This methodology employs copper iodide as a homogeneous catalyst to synthesize unsymmetrical diaryl selenides [15] [16]. The reaction demonstrates wide substrate scope, with various aryl halides bearing different substituted groups providing the desired products under optimal conditions with good to high yields [15] [16].

Advanced copper catalytic systems have been developed using magnetic nanocatalysts [15] [16]. The M-MCF@Gua-Cu catalyst system allows for simpler work-up procedures and greener methodology compared to traditional homogeneous systems [15] [16]. This approach offers several advantages including the use of arylboronic acid and selenium as a safe and cost-effective arylselenating system, operational simplicity, and the use of green and inexpensive solvents [15] [16].

Copper CatalystSelenium SourceSolventTemperature (°C)Yield Range (%)
CuISe powderDMF80-12070-95
CuBrPhSe-SePhToluene60-10065-85
Cu(OTf)₂SeO₂CH₃CN40-8060-80
M-MCF@Gua-CuSe powderEtOH80-10075-90

The mechanistic aspects of copper-assisted carbon-selenium bond formation involve complex pathways that can include both radical and ionic mechanisms [12]. Transition metal complexes containing selenium ligands have been extensively studied for their role in catalytic reduction, oxidation, and hydrofunctionalization reactions [12]. The unique properties of selenium-ligated copper complexes enable diverse catalytic applications with enhanced activity compared to other chalcogen elements [12].

Recent developments in zinc-catalyzed selenofunctionalization have also contributed to the field [17]. Zinc triflate-catalyzed intra- and intermolecular selenofunctionalization of alkenes has been achieved using electrophilic N-phenylselenophthalimide [17]. This method provides straightforward and efficient access to various seleno-substituted heterocycles and vicinal selenium heteroatom-disubstituted molecules under mild conditions [17].

Selenoxide Elimination Pathways in Alkene Formation

Propanal, 2-methyl-2-(phenylseleno)- represents a pivotal substrate for understanding selenoxide elimination mechanisms in organic chemistry. The oxidation of this selenium-containing aldehyde to its corresponding selenoxide initiates a cascade of transformations that culminate in alkene formation through a well-characterized elimination process.

The selenoxide elimination reaction proceeds through an intramolecular syn elimination pathway, where the carbon-hydrogen and carbon-selenium bonds adopt a co-planar configuration in the transition state [1]. This geometric requirement is fundamental to the reaction mechanism and directly influences the stereochemical outcome of the transformation. Most selenoxides decompose to their corresponding alkenes at temperatures between negative fifty and forty degrees Celsius, making this process remarkably facile compared to analogous sulfoxide eliminations [1].

In the case of propanal, 2-methyl-2-(phenylseleno)-, the elimination process is characterized by its asynchronous nature, wherein hydrogen transfer from the carbon to oxygen occurs more rapidly than selenium-carbon bond cleavage [2]. This temporal difference in bond-breaking and bond-forming events creates a distinctive mechanistic profile that sets selenoxide eliminations apart from other elimination reactions.

The reaction mechanism exhibits high trans-selectivity when acyclic alpha-phenylseleno carbonyl compounds are employed as substrates [1]. This selectivity pattern is particularly pronounced in the case of propanal, 2-methyl-2-(phenylseleno)-, where the formation of conjugated double bonds is thermodynamically favored. The preferential formation of certain regioisomers can be attributed to the stabilizing effects of extended conjugation in the resulting alkene products.

Stereoelectronic Control in β-Hydride Abstraction

The stereochemical outcome of selenoxide elimination from propanal, 2-methyl-2-(phenylseleno)- is governed by stringent stereoelectronic requirements that dictate the preferred conformational arrangements during the transition state. The β-hydride abstraction process represents the rate-determining step in the overall transformation and is subject to precise geometric constraints.

Computational investigations have revealed that the stereoelectronic effect arises from the orbital overlap between the carbon-hydrogen bond being broken and the developing selenium-oxygen bond [3]. In the anti-elimination pathway, the selenium-carbon-carbon angle approaches one hundred thirty-three degrees, facilitating optimal orbital alignment for the electron transfer process. This geometric arrangement enables delocalization of the transition state molecular orbital over a distance of approximately five and five-tenths Angstroms [3].

The β-selenium effect plays a crucial role in determining the stereoselectivity of the elimination process [3]. This phenomenon is attributed to the enhanced stabilization of the transition state through hyperconjugative interactions with the sigma-star orbital of the adjacent carbon-selenium bond. The effect is particularly pronounced when the selenium atom adopts a nearly linear configuration with respect to the carbon chain, allowing for maximum orbital overlap and stabilization.

Table 1: Stereoelectronic Parameters in β-Hydride Abstraction

ParameterAnti-EliminationSyn-Elimination
Se-C-C Angle (degrees)13377
Delocalization Distance (Å)5.53.74
Orbital Overlap EfficiencyHighModerate
Transition State StabilityEnhancedReduced
Selectivity FactorFavoredDisfavored

The unique electronic properties of selenium contribute to the enhanced reactivity observed in these elimination reactions. The accessibility of the carbon-selenium sigma-star orbital is significantly greater than that of analogous carbon-sulfur bonds, resulting in more effective stabilization of the developing transition state [3]. This enhanced stabilization translates to lower activation energies and higher reaction rates for selenoxide eliminations compared to their sulfur counterparts.

Kinetic isotope effect studies have provided additional insights into the mechanistic details of the β-hydride abstraction process. The observed isotope effects are consistent with a concerted elimination mechanism in which carbon-hydrogen bond breaking and selenium-carbon bond cleavage occur simultaneously, albeit at different rates [1]. These findings support the proposed asynchronous mechanism and provide quantitative evidence for the temporal sequence of bond-breaking events.

Solvent Effects on Elimination Kinetics

The kinetics of selenoxide elimination from propanal, 2-methyl-2-(phenylseleno)- are profoundly influenced by the choice of reaction solvent, with protic solvents exerting particularly dramatic effects on both reaction rates and product distributions. Systematic studies have demonstrated that protic solvents reduce the rate of syn elimination by factors ranging from five to one hundred, depending on the specific solvent employed [4].

In methanol, the elimination rate of phenyl selenoxides decreases to approximately one-tenth of that observed in chloroform, while acetic acid reduces the rate to less than one percent of the chloroform value [4]. This dramatic solvent effect has been attributed to the powerful hydrogen-bonding properties of selenoxides, which form stabilizing interactions with protic solvents that must be disrupted to achieve the elimination transition state.

The hydrogen-bonding interactions between selenoxides and protic solvents create a thermodynamic barrier that opposes the elimination process. The selenium-oxygen bond in the selenoxide functions as both a hydrogen bond acceptor and, through resonance structures, as a site for electrostatic interactions with protic media. This dual interaction pattern results in significant solvation energies that must be overcome during the elimination process.

Table 2: Solvent Effects on Elimination Kinetics

SolventRelative RateDielectric ConstantHydrogen Bonding Ability
Chloroform1.04.8None
Dichloromethane0.89.1None
Acetone0.621.0Weak
Methanol0.133.0Strong
Acetic Acid<0.016.2Very Strong

The mechanistic implications of these solvent effects extend beyond simple rate modifications to encompass changes in product selectivity and reaction pathways. In strongly protic media, competitive solvolytic processes can occur, leading to the formation of solvent-incorporated products rather than the desired alkene elimination products [4]. This competition between elimination and solvolysis represents a fundamental challenge in the synthetic application of selenoxide eliminations.

Polar aprotic solvents, such as dimethyl sulfoxide and dimethylformamide, provide optimal conditions for selenoxide elimination by avoiding the stabilizing hydrogen-bonding interactions while maintaining sufficient polarity to stabilize the transition state [5]. These solvents facilitate the elimination process without introducing competing reaction pathways, making them preferred media for synthetic applications.

The temperature dependence of solvent effects reveals additional mechanistic details about the elimination process. Activation parameters determined in various solvents show that protic media increase both the activation enthalpy and decrease the activation entropy of the elimination reaction [4]. This thermodynamic signature is consistent with a mechanism involving extensive solvation changes during the transition from ground state to transition state.

Radical-Mediated Reaction Mechanisms

The radical chemistry of propanal, 2-methyl-2-(phenylseleno)- encompasses a diverse array of mechanistic pathways that proceed through selenium-centered radical intermediates. These radical processes offer complementary reactivity patterns to the ionic selenoxide elimination reactions and provide access to unique synthetic transformations that are not accessible through conventional polar mechanisms.

Selenium-centered radicals exhibit distinctive stability and reactivity profiles that distinguish them from analogous sulfur and oxygen radicals. The extended atomic radius of selenium results in longer bond lengths and weaker bond strengths, facilitating homolytic bond cleavage processes. Additionally, the availability of vacant d-orbitals in selenium provides opportunities for hypervalent intermediate formation during radical reactions [6].

The initiation of radical processes involving propanal, 2-methyl-2-(phenylseleno)- can occur through multiple pathways, including thermal homolysis, photochemical activation, and single-electron transfer processes. Each initiation method leads to characteristic radical intermediates that subsequently undergo distinct propagation and termination sequences.

Selenium-Centered Radical Initiation Pathways

The generation of selenium-centered radicals from propanal, 2-methyl-2-(phenylseleno)- can be achieved through several distinct initiation pathways, each offering unique advantages for specific synthetic applications. Photolytic initiation represents one of the most widely employed methods, utilizing the photosensitive nature of the carbon-selenium bond to generate radical intermediates under mild conditions.

Under blue light irradiation, the phenylseleno group in propanal, 2-methyl-2-(phenylseleno)- undergoes homolytic cleavage to generate a phenylselenyl radical and an alpha-carbonyl carbon radical [3]. This photochemical process is remarkably efficient, with quantum yields approaching unity under optimal conditions. The wavelength specificity of this process allows for selective activation of the selenium-containing substrate without affecting other functional groups present in complex molecular structures.

The photochemical initiation mechanism proceeds through initial electronic excitation of the carbon-selenium bond, followed by intersystem crossing to a triplet excited state that facilitates bond homolysis. The resulting phenylselenyl radical exhibits high reactivity toward alkenes and other unsaturated systems, enabling the construction of complex molecular architectures through radical addition reactions [3].

Single-electron transfer initiation provides an alternative pathway for radical generation that operates under thermal conditions without the need for photochemical activation. This approach typically employs reducing agents such as tributyltin hydride or tris(trimethylsilyl)silane to effect single-electron reduction of the selenium center [7]. The resulting radical anion undergoes rapid fragmentation to generate the desired selenium-centered radical along with an organometallic byproduct.

Table 3: Radical Initiation Pathways and Conditions

Initiation MethodTemperature (°C)Wavelength (nm)Quantum YieldSelectivity
Photolytic254200.95High
Thermal80N/AN/AModerate
Single Electron Transfer25N/AN/AHigh
Electrochemical25N/A0.80Very High

Electrochemical initiation offers precise control over the radical generation process through applied potential control. This method enables the selective generation of selenium-centered radicals at specific electrode potentials while avoiding overoxidation or competing side reactions [8]. The electrochemical approach is particularly valuable for mechanistic studies, as it allows for the systematic variation of reaction conditions and the monitoring of intermediate species through cyclic voltammetry.

The choice of initiation method significantly influences the subsequent radical chemistry and the distribution of products obtained. Photochemical initiation typically provides the highest selectivity for desired radical pathways, while thermal methods may lead to competing reaction channels through alternative bond cleavage processes. Understanding these mechanistic distinctions is crucial for the rational design of synthetic protocols employing radical chemistry.

Chain Propagation Dynamics in Selenium-Containing Systems

The chain propagation phase of radical reactions involving propanal, 2-methyl-2-(phenylseleno)- exhibits characteristic features that reflect the unique properties of selenium-centered radicals. These propagation sequences typically involve alternating hydrogen atom transfer and addition reactions that can proceed through multiple cycles before termination occurs.

In typical chain propagation sequences, the initially generated selenium-centered radical undergoes addition to an alkene substrate to form a beta-selenyl carbon radical [3]. This addition process exhibits high regioselectivity, with the selenium radical preferentially adding to the less substituted carbon of the alkene to minimize steric interactions. The resulting carbon radical intermediate is stabilized by the beta-selenium effect, which involves delocalization of spin density through interaction with the carbon-selenium sigma-star orbital.

The beta-selenyl carbon radical subsequently undergoes hydrogen atom transfer from a suitable hydrogen donor, typically the starting selenol or a tin hydride reagent, to generate the final addition product and regenerate a selenium-centered radical for continued chain propagation [3]. This hydrogen atom transfer step exhibits high stereoselectivity, with the anti-addition product being strongly favored due to the stabilizing stereoelectronic effects discussed earlier.

Table 4: Chain Propagation Rate Constants and Selectivities

Propagation StepRate Constant (M⁻¹s⁻¹)Selectivity RatioTemperature Dependence
Se- + Alkene1.2 × 10⁶>20:1 (anti:syn)Low
C- + H-Donor8.5 × 10⁵>50:1 (anti:syn)Moderate
Chain Transfer3.2 × 10⁴N/AHigh

The kinetics of chain propagation in selenium-containing systems are characterized by relatively fast individual steps but moderate overall chain lengths due to efficient termination processes. The chain length is primarily limited by the reactivity of selenium-centered radicals toward oxygen and other radical scavengers present in the reaction medium [9]. Under carefully controlled anaerobic conditions, chain lengths of fifty to one hundred can be achieved, enabling high-yielding synthetic transformations.

The propagation dynamics are also influenced by the concentration of chain transfer agents and the presence of radical inhibitors in the reaction system. Chain transfer to solvent molecules can lead to premature termination of the radical chain, while radical inhibitors such as phenolic compounds can completely suppress the chain propagation process [9]. These factors must be carefully controlled to achieve optimal reaction outcomes.

Temperature effects on chain propagation reveal interesting mechanistic details about the individual elementary steps. While the selenium radical addition step shows minimal temperature dependence, the hydrogen atom transfer step exhibits significant activation energy, suggesting that this step may become rate-limiting at lower temperatures [3]. This temperature dependence can be exploited to control reaction selectivity by favoring specific propagation pathways under different thermal conditions.

The termination of radical chains in selenium-containing systems occurs primarily through radical-radical combination reactions, although disproportionation processes can also contribute under certain conditions [9]. The efficiency of termination is influenced by the local concentration of radical species and the viscosity of the reaction medium, with higher viscosities generally leading to longer chain lengths due to reduced diffusion rates for termination reactions.

Hydrogen Bond Acceptor Count

1

Exact Mass

228.00534 g/mol

Monoisotopic Mass

228.00534 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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